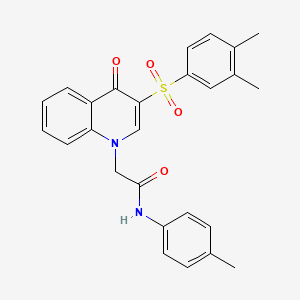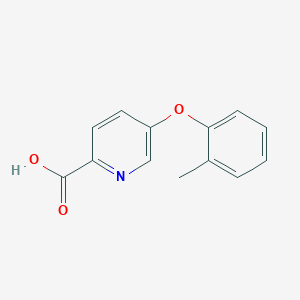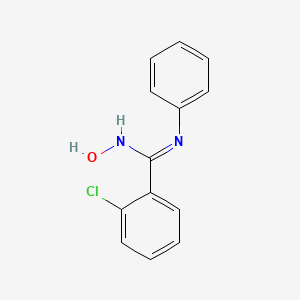
2-chloro-N'-hydroxy-N-phenylbenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-N’-hydroxy-N-phenylbenzenecarboximidamide” is a chemical compound with the molecular formula C13H11ClN2O . It has an average mass of 246.692 Da and a monoisotopic mass of 246.055984 Da .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of chlorobenzenesulfonyl chloride and N-phenyl-N’-phenylurea in the presence of a base . The resulting compound is then subjected to a reaction with ammonium acetate to yield the final product .Molecular Structure Analysis
The molecular structure of “2-chloro-N’-hydroxy-N-phenylbenzenecarboximidamide” can be analyzed using tools such as FTIR, 1H-NMR, 13C-NMR, and MS . These tools are used to identify and characterize the synthesized compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-N’-hydroxy-N-phenylbenzenecarboximidamide” can be inferred from its molecular formula C13H11ClN2O . It has an average mass of 246.692 Da and a monoisotopic mass of 246.055984 Da .Aplicaciones Científicas De Investigación
Antibacterial Applications
Research has shown that derivatives of 2-chloro-N'-hydroxy-N-phenylbenzenecarboximidamide, such as 4-phenyldiazenyl 2-(phenylimino methyl) phenols, have been synthesized and evaluated for their antibacterial activity. These compounds have shown considerable inhibition against various human pathogens, including B. anthracis, E. coli, S. aureus, S. typhimurium, and P. aeruginosa, indicating their potential as antibacterial agents (Halve et al., 2009).
Synthesis of Aromatic Compounds
Another application involves the synthesis of 4,5-disubstituted 1,2-dicyanobenzenes and related phthalocyanines from 4,5-dichloro-1,2-dicyanobenzene, showcasing the utility of chlorinated derivatives in synthesizing complex aromatic compounds with potential applications in dyes and pigments (Wöhrle et al., 1993).
Material Science: Polymers and Coatings
Significant research has been conducted on synthesizing polyamides and polyimides based on diamines derived from chlorinated precursors. These materials have shown excellent properties such as high glass transition temperatures and stability, making them suitable for use in advanced materials, coatings, and films (Yang & Lin, 1995).
Corrosion Inhibition
Derivatives of 2-chloro-N'-hydroxy-N-phenylbenzenecarboximidamide have also been studied for their effectiveness as corrosion inhibitors. Benzimidazole derivatives, sharing structural similarities, have been evaluated for their inhibitory action against the corrosion of iron in acidic solutions, indicating the potential of chlorinated compounds in protective coatings (Khaled, 2003).
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-N-hydroxy-N'-phenylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-12-9-5-4-8-11(12)13(16-17)15-10-6-2-1-3-7-10/h1-9,17H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIGKOROQYZOQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C2=CC=CC=C2Cl)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


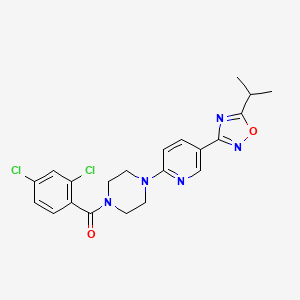
![N-(4-bromo-2-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2769368.png)
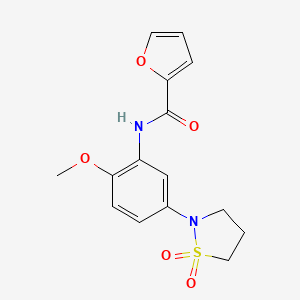

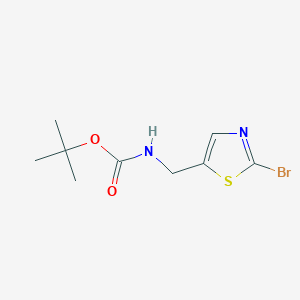

amino}-N-(cyanomethyl)acetamide](/img/structure/B2769375.png)

![N-[2-(3-Iodophenoxy)phenyl]naphthalene-2-sulfonamide](/img/structure/B2769379.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2769382.png)
